1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a benzodioxole moiety linked to a pyrazole ring substituted with a tetrahydropyran (oxan-4-yl) group. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties, owing to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-16(18-11-1-2-14-15(7-11)24-10-23-14)19-12-8-17-20(9-12)13-3-5-22-6-4-13/h1-2,7-9,13H,3-6,10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQWDJQPGGBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: Pyrazole rings are often synthesized via the reaction of hydrazines with 1,3-diketones.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxane intermediates through urea formation reactions, typically using isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites on the benzodioxole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related urea derivatives and benzodioxole-containing analogs reported in the literature.
Structural and Functional Group Comparisons
- Pyrazole-Urea Derivatives: describes 1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b). These compounds share a urea backbone and pyrazole core but differ in substituents: 9a/9b: Ethyl and phenyl groups dominate the pyrazole and urea regions. Target Compound: Replaces the phenyl group with a benzodioxole moiety and introduces a tetrahydropyran substituent on the pyrazole.
- Benzodioxole Analogs: lists 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine, a benzodioxole-containing amine.
Physicochemical Properties
Table 1 compares molecular weights, melting points, and spectral data of related compounds:
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The urea carbonyl stretch (~1660–1680 cm⁻¹) is consistent across analogs, suggesting similar electronic environments .
- ¹H NMR: The benzodioxol protons in the target compound are expected to resonate at δ 6.7–7.1, as seen in ’s benzodioxol-containing enone derivative .
- Crystallography: While the target compound’s crystal structure is unreported, demonstrates that benzodioxol derivatives often adopt non-planar conformations (e.g., triclinic P1 space group), which may influence packing and solubility .
Research Implications and Limitations
- Pharmacological Potential: The benzodioxole moiety may enhance binding to serotoninergic or adrenergic receptors, as seen in related amines . The oxan-4-yl group could improve pharmacokinetics by reducing first-pass metabolism.
- Limitations : Direct data on the target compound’s bioactivity, solubility, and stability are absent in the provided evidence. Further experimental validation is required.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A benzodioxole moiety, which is known for its role in various biological activities.
- An oxane group that contributes to the compound's structural stability.
- A pyrazole ring, which is often associated with diverse pharmacological properties.
The molecular formula is with a molecular weight of 253.28 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Similar compounds have shown efficacy in activating GIRK (G protein-gated inwardly rectifying potassium) channels, which are crucial for neuronal signaling and cardiovascular function .
- Enzyme Inhibition : The urea group in the structure may interact with active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Antioxidant Activity : The benzodioxole component is known for its antioxidant properties, which could contribute to protective effects against oxidative stress.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have been explored for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective effects by modulating potassium channels involved in neuronal excitability. This could be beneficial in conditions such as epilepsy and neurodegenerative diseases .
Anti-inflammatory Properties
Compounds containing benzodioxole structures have been documented for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a related pyrazole compound in rodent models of ischemic stroke. Results showed significant reduction in infarct size and improved functional recovery, suggesting that modulation of potassium channels might play a key role .
Study 2: Antitumor Efficacy
Another case study focused on the antitumor activity of pyrazole derivatives against various cancer cell lines. The results demonstrated that these compounds inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in oncology.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
